Letaxaban-d5
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Overview
Description
Letaxaban-d5, also known as 1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone, is a deuterated form of Letaxaban. It is a potent, selective, and orally active inhibitor of factor Xa, an enzyme crucial for blood coagulation. This compound is primarily used in proteomics research and has applications in studying metabolic pathways and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Letaxaban-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of 6-chloro-2-naphthalenylsulfonyl chloride with a suitable amine.
Introduction of deuterium atoms: Deuterium atoms are introduced using deuterated reagents in the final steps of the synthesis. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to ensure efficient conversion and minimize side reactions.
Purification methods: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity
Chemical Reactions Analysis
Types of Reactions
Letaxaban-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Letaxaban-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in the treatment and prevention of thrombotic diseases, such as venous thromboembolism and acute coronary syndrome.
Industry: Utilized in the development of new anticoagulant drugs and in the study of drug interactions and pharmacokinetics .
Mechanism of Action
Letaxaban-d5 exerts its effects by inhibiting factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a valuable tool in the study of anticoagulant therapies and the development of new drugs targeting the coagulation pathway .
Comparison with Similar Compounds
Letaxaban-d5 is part of a class of direct factor Xa inhibitors, which includes compounds such as:
- Edoxaban
- Eribaxaban
- Fidexaban
- Darexaban
- Tanogitran
- SAR107375
Compared to these compounds, this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in metabolic research. The deuterium atoms in this compound reduce the rate of metabolic degradation, making it a valuable tool for studying long-term drug interactions and pharmacokinetics .
Properties
Molecular Formula |
C22H26ClN3O5S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1/i6D2,7D2,18D |
InChI Key |
GEHAEMCVKDPMKO-BTFHUFECSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1([2H])N2CCCNC2=O)([2H])[2H])C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O)[2H] |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O |
Origin of Product |
United States |
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